Benzenesulfonic acid, 4-(2-phenyl-5-oxazolyl)-
Description
Benzenesulfonic acid, 4-(2-phenyl-5-oxazolyl)- (CAS 85284-16-8) is characterized by a benzenesulfonic acid backbone substituted with a 2-phenyl-5-oxazolyl group at the para position. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to its electronic and steric properties.
Properties
CAS No. |
85284-16-8 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-(2-phenyl-1,3-oxazol-5-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H11NO4S/c17-21(18,19)13-8-6-11(7-9-13)14-10-16-15(20-14)12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |
InChI Key |
GBVHQAQDPKGTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- typically involves the reaction of benzenesulfonic acid derivatives with 2-phenyl-5-oxazole. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfonamides. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzenesulfonic acid exhibit significant antimicrobial properties. For instance, compounds related to benzenesulfonic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential use as anti-infective agents .
1.2 Anticancer Properties
The anticancer activity of benzenesulfonic acid derivatives has also been explored. Certain compounds showed variable anti-tumor activities, suggesting their potential as therapeutic agents in cancer treatment. The structural modifications of these compounds can enhance their potency against various cancer cell lines .
1.3 Drug Design and Bioisosterism
Benzenesulfonic acid serves as a valuable scaffold in drug design due to its ability to influence intrinsic potency and selectivity in pharmacological agents. The incorporation of bioisosteres can improve the drug-like properties of benzenesulfonic acid derivatives, aiding in the development of more effective therapeutics .
Cosmetic Applications
2.1 Skin Care Formulations
Benzenesulfonic acid derivatives are utilized in cosmetic formulations for their skin-conditioning properties. Studies have indicated that these compounds can enhance the stability and efficacy of topical products while ensuring safety for human use . The incorporation of such compounds into formulations is guided by regulatory standards to ensure consumer safety.
2.2 Moisturizing Agents
The compound has been investigated for its role in improving the moisturizing properties of cosmetic products. Experimental designs have shown that formulations containing benzenesulfonic acid derivatives can significantly enhance skin hydration and sensory attributes .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, benzenesulfonic acid is used as an additive in polymer chemistry to modify the properties of polymers. Its sulfonic group enhances the thermal stability and mechanical properties of polymer matrices, making it suitable for applications in coatings and adhesives .
3.2 Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel oxazoles and other heterocyclic compounds, which are valuable in various industrial applications such as dyes, pigments, and agrochemicals . The versatility of benzenesulfonic acid allows for multiple synthetic pathways leading to diverse functional materials.
Case Studies
Mechanism of Action
The mechanism of action of Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituents: Oxazole vs. Pyrazole and Isoxazole
4-(3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-1-yl)Benzenesulfonic Acid (CAS 89-36-1)
- Structure : Features a pyrazole ring (two adjacent nitrogen atoms) instead of oxazole.
- Properties : Pyrazole rings are more basic than oxazoles due to the additional nitrogen, enhancing hydrogen-bonding capabilities. This compound is marketed as a heterocyclic building block, suggesting utility in synthetic chemistry .
- Key Difference : The reduced aromaticity of the dihydropyrazole ring compared to oxazole may lower thermal stability but increase reactivity in nucleophilic substitutions.
(3-(4-Chlorophenyl)-4,5-Dihydroisoxazol-5-yl)Methyl Benzenesulfonate
- Structure : Contains a dihydroisoxazole ring (oxygen and nitrogen in a partially saturated ring).
- Properties : DFT studies and X-ray crystallography reveal strong intermolecular interactions, including hydrogen bonds and π-π stacking, which stabilize the crystal lattice .
- Key Difference : Partial saturation of the isoxazole ring reduces conjugation, altering electronic properties compared to the fully aromatic oxazolyl group in the target compound.
Azo-Functionalized Benzenesulfonic Acids
4-[(4-Amino-5-Methoxy-2-Methylphenyl)Azo]Benzenesulfonic Acid (CAS 3626-35-5)
- Structure : Incorporates an azo group (-N=N-) linking the benzene ring to an aniline derivative.
- Properties : Azo compounds are chromophores, making this class valuable as dyes or pH indicators. For example, Pigment Yellow 191:1 (CAS 154946-66-4) is explicitly used as a colorant .
- Key Difference : The azo group enables tautomerism and pH-dependent spectral shifts, unlike the oxazolyl group, which lacks such reversible isomerization .
Benzenesulfonic Acid, 4-[[4-(Phenylamino)Phenyl]Azo]- (CAS Not Specified)
- Structure : Azo-linked to a diphenylamine group.
- Properties : These derivatives are often used in advanced materials, such as thermal-responsive switches in proton-conductive membranes .
- Key Difference : The extended conjugation in azo derivatives enhances light absorption, whereas the oxazolyl group may prioritize electronic modulation over optical activity.
Halogenated and Alkylated Derivatives
4-(Benzenesulfonyl)-5-[(4-Fluorophenyl)Methylsulfanyl]-2-Phenyl-1,3-Oxazole (CAS 686736-77-6)
- Structure : Combines sulfonyl and fluorophenyl groups with an oxazole ring.
- Key Difference : Fluorine’s electron-withdrawing effect contrasts with the electron-rich phenyl group in the target compound, altering reactivity in electrophilic substitutions.
Benzenesulfonic Acid, 4-(4-Ethyl-4,5-Dihydro-3-Octadecyl-5-Oxo-1H-Pyrazol-1-yl)- (CAS 101196-18-3)
- Structure : Includes a long alkyl chain (octadecyl) on a pyrazole ring.
- Properties : The hydrophobic alkyl chain improves lipid solubility, making it suitable for surfactant or micelle formation .
- Key Difference : Bulky alkyl chains hinder crystallization, whereas the compact oxazolyl group in the target compound may favor solid-state packing.
Metal Complexes and Salts
Sodium Salts of Azo Benzenesulfonic Acids
- Examples: Sodium 4-(dimethylamino)azobenzene-4'-sulfonate (Tropaeolin D).
- Properties : Ionic salts exhibit high water solubility, enabling applications in aqueous dyeing processes or biological staining .
- Key Difference : Ionic nature facilitates dissolution in polar solvents, unlike the neutral oxazolyl-substituted benzenesulfonic acid.
Chromium Complex of Benzenesulfonic Acid with Azo-Pyrazolyl Groups (CAS 18167-19-6)
- Structure : Chromium coordinated to a sulfonic acid-azo-pyrazole ligand.
- Properties : Metal complexes are used in pigments and catalysis. The chromium center enhances UV stability and colorfastness .
- Key Difference: Coordination chemistry introduces redox activity absent in the non-metallated target compound.
Data Table: Structural and Functional Comparison
Biological Activity
Benzenesulfonic acid, 4-(2-phenyl-5-oxazolyl)-, is a compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : Benzenesulfonic acid, 4-(2-phenyl-5-oxazolyl)-
- CAS Number : 85284-16-8
- Molecular Formula : C13H11N2O3S
- Molecular Weight : 273.31 g/mol
The biological activity of benzenesulfonic acid derivatives often involves their interaction with various biomolecular targets. The oxazole ring in the structure can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins. These interactions may modulate enzymatic activities or receptor functions, leading to therapeutic effects.
Biological Activities
-
Antimicrobial Activity :
Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit antimicrobial properties. For instance, sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. The oxazole moiety may enhance this activity through additional mechanisms such as membrane disruption. -
Cardiovascular Effects :
A study on benzenesulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance using isolated rat heart models. Notably, compounds like 4-(2-aminoethyl)-benzenesulfonamide showed significant reductions in perfusion pressure compared to controls, suggesting potential applications in cardiovascular therapeutics . -
Anticancer Potential :
Some studies have explored the anticancer properties of sulfonamide derivatives. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various benzenesulfonamide derivatives against common pathogens. The results indicated that certain derivatives exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzenesulfonic acid derivative A | 32 | E. coli |
| Benzenesulfonic acid derivative B | 16 | S. aureus |
Study 2: Cardiovascular Impact
In a controlled experiment using isolated rat hearts, the effects of different benzenesulfonamide derivatives on perfusion pressure were assessed:
| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL/min) |
|---|---|---|
| Control | 80 ± 5 | 0.25 ± 0.02 |
| 4-(2-aminoethyl)-benzenesulfonamide | 60 ± 4* | 0.15 ± 0.01* |
*Statistically significant difference (p < 0.05) compared to control.
Research Findings
Recent investigations have focused on the structural modifications of benzenesulfonic acid derivatives to enhance their biological activities:
- Docking Studies : Computational docking studies have shown that certain modifications can improve binding affinities to calcium channels, indicating potential as calcium channel blockers .
- In Vitro Studies : In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
